REACTION_CXSMILES
|
C([N:4]1[C:8]2[CH:9]=[C:10]([O:15][CH3:16])[C:11]([O:13][CH3:14])=[CH:12][C:7]=2[S:6][C:5]1=[O:17])(=O)C>C(O)C.N>[CH3:16][O:15][C:10]1[C:11]([O:13][CH3:14])=[CH:12][C:7]2[S:6][C:5](=[O:17])[NH:4][C:8]=2[CH:9]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to one-fourth of its original volume
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The dried residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
for elution
|
Type
|
CUSTOM
|
Details
|
The residues of the evaporated eluates were recrystallized from methanol in the presence of activated charcoal
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=C(NC(S2)=O)C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |